3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate
3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate
Brand Name:
Vulcanchem
CAS No.:
167957-82-6
VCID:
VC21332659
InChI:
InChI=1S/C8H14NO.BF4/c1-2-4-8-9(5-3-1)6-7-10-8;2-1(3,4)5/h1-7H2;/q+1;-1
SMILES:
[B-](F)(F)(F)F.C1CCC2=[N+](CC1)CCO2
Molecular Formula:
C8H14BF4NO
Molecular Weight:
227.01 g/mol
3,5,6,7,8,9-hexahydro-2H-oxazolo[3,2-a]azepin-4-ium tetrafluoroborate
CAS No.: 167957-82-6
Cat. No.: VC21332659
Molecular Formula: C8H14BF4NO
Molecular Weight: 227.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 167957-82-6 |
|---|---|
| Molecular Formula | C8H14BF4NO |
| Molecular Weight | 227.01 g/mol |
| IUPAC Name | 3,5,6,7,8,9-hexahydro-2H-[1,3]oxazolo[3,2-a]azepin-4-ium;tetrafluoroborate |
| Standard InChI | InChI=1S/C8H14NO.BF4/c1-2-4-8-9(5-3-1)6-7-10-8;2-1(3,4)5/h1-7H2;/q+1;-1 |
| Standard InChI Key | OQWBIJIVBQFEOW-UHFFFAOYSA-N |
| SMILES | [B-](F)(F)(F)F.C1CCC2=[N+](CC1)CCO2 |
| Canonical SMILES | [B-](F)(F)(F)F.C1CCC2=[N+](CC1)CCO2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator